2-Chloro-4-(4-chloro-3-cyanophenyl)benzoic acid
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Overview
Description
2-Chloro-4-(4-chloro-3-cyanophenyl)benzoic acid is an organic compound with the molecular formula C14H8ClNO2. It is a derivative of benzoic acid, characterized by the presence of chloro and cyano groups on the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-chloro-3-cyanophenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-chloro-3-cyanophenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 2-chloro-4-(4-chloro-3-aminophenyl)benzoic acid.
Oxidation: Formation of various oxidized benzoic acid derivatives.
Scientific Research Applications
2-Chloro-4-(4-chloro-3-cyanophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-chloro-3-cyanophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and cyano groups can enhance its binding affinity to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-cyanophenyl)benzoic acid
- 4-Amino-2-chlorobenzonitrile
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
Uniqueness
2-Chloro-4-(4-chloro-3-cyanophenyl)benzoic acid is unique due to the presence of both chloro and cyano groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-4-(4-chloro-3-cyanophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-12-4-2-8(5-10(12)7-17)9-1-3-11(14(18)19)13(16)6-9/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMNENSECWYWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690781 |
Source
|
Record name | 3,4'-Dichloro-3'-cyano[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-10-3 |
Source
|
Record name | 3,4'-Dichloro-3'-cyano[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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